molecular formula C8H15NO3 B1390583 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid CAS No. 1160261-69-7

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid

Cat. No. B1390583
M. Wt: 173.21 g/mol
InChI Key: RLLNXVHUZMRQJM-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . The IUPAC name for this compound is 1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid .


Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid” were not found, pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .


Molecular Structure Analysis

The molecular structure of “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid” can be represented by the SMILES string: COCCN1CCC(C(=O)O)C1 . The InChI code for this compound is 1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid” were not found, it’s worth noting that pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Physical And Chemical Properties Analysis

The physical form of “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid” is solid . It should be stored at 0-8 °C .

Safety And Hazards

This compound may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection .

Future Directions

As a building block in medicinal chemistry, “1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid” and its derivatives have potential for further exploration in the design of new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-5-4-9-3-2-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLNXVHUZMRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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